n-[2,5-Bis(trifluoromethyl)benzyl]cyclopropanamine
Description
N-[2,5-Bis(trifluoromethyl)benzyl]cyclopropanamine is a cyclopropanamine derivative featuring a benzyl group substituted with two trifluoromethyl (-CF₃) groups at the 2- and 5-positions of the aromatic ring. The cyclopropane ring introduces significant steric strain, influencing conformational flexibility, while the electron-withdrawing -CF₃ groups enhance lipophilicity and metabolic stability . This compound is primarily utilized as an intermediate in agrochemical synthesis, with its preparation often involving imine hydrogenation of N-[(aryl)methylene]cyclopropanamine precursors, as described in a patented Bayer process .
Properties
IUPAC Name |
N-[[2,5-bis(trifluoromethyl)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6N/c13-11(14,15)8-1-4-10(12(16,17)18)7(5-8)6-19-9-2-3-9/h1,4-5,9,19H,2-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYORPIUYJTOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[2,5-Bis(trifluoromethyl)benzyl]cyclopropanamine typically involves the reaction of 2,5-bis(trifluoromethyl)benzyl bromide with cyclopropanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at a specific temperature, often around room temperature, for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: n-[2,5-Bis(trifluoromethyl)benzyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
n-[2,5-Bis(trifluoromethyl)benzyl]cyclopropanamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of n-[2,5-Bis(trifluoromethyl)benzyl]cyclopropanamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
- N-[3,5-Bis(trifluoromethyl)benzyl] Derivatives: Compounds such as N-(3,5-Bis(trifluoromethyl)benzyl)-N-...azetidin-3-amine-1-methanoic acid isopropyl ester (36) and tetrahydro-2H-pyran-4-ol ester (37) feature -CF₃ groups at the 3- and 5-positions of the benzyl ring.
- Impact on Reactivity :
The 2,5-substitution in the target compound may increase steric hindrance near the cyclopropane amine, affecting nucleophilic reactivity or hydrogen-bonding capacity relative to 3,5-substituted analogs.
Analytical Characterization
Functional Group Variations
- Azetidine vs. Cyclopropanamine :
Compounds 36 and 37 incorporate azetidine (4-membered ring) amines, which are less strained than cyclopropanamine but still conformationally restricted. This difference may impact interactions with biological targets, such as enzymes or receptors . - Tetrazole-Containing Analogs :
Compound 40 and 41 feature tetrazole rings, which are bioisosteres for carboxylic acids. These groups enhance metabolic stability and hydrogen-bonding capacity compared to the cyclopropanamine core .
Agrochemical Relevance
The Bayer patent emphasizes the utility of N-(benzyl)cyclopropanamines as intermediates in pesticide development.
Biological Activity
n-[2,5-Bis(trifluoromethyl)benzyl]cyclopropanamine is a synthetic organic compound recognized for its unique structural features, particularly the presence of cyclopropanamine and bis(trifluoromethyl) substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of lysine-specific demethylase-1 (LSD1), which plays a crucial role in epigenetic regulation and cancer biology.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Cyclopropanamine moiety : Provides unique reactivity.
- Benzyl group with two trifluoromethyl substitutions : Enhances electron-withdrawing properties, affecting the compound's reactivity and interaction with biological targets.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
-
Inhibition of LSD1 :
- The compound has been shown to inhibit LSD1, which is involved in the demethylation of histones and non-histone proteins. This inhibition can lead to altered gene expression profiles associated with cancer progression.
- Preliminary data suggest that this compound exhibits IC50 values in the low micromolar range against LSD1, indicating significant potency.
-
Interaction with Biological Targets :
- Interaction studies indicate that this compound may bind to various enzymes involved in metabolic pathways or cellular signaling processes. These interactions could modulate key biochemical pathways relevant to disease states.
-
Potential Anticancer Activity :
- The compound's ability to affect epigenetic modifications positions it as a potential candidate for anticancer therapies. In vitro studies have demonstrated its efficacy in reducing cell viability in various cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 1-[2-(Trifluoromethyl)benzyl]cyclopropanamine | One trifluoromethyl group | Simpler structure; less electron-withdrawing |
| N-Cyclopropyl-2,5-bis(trifluoromethyl)aniline | Aniline derivative | Exhibits different reactivity patterns |
| N-(2-Bromobenzyl)cyclopropanamine | Bromine substitution on benzene | Different halogen effects on reactivity |
The dual trifluoromethyl substitutions in this compound contribute to its distinct electronic properties and enhanced binding affinity compared to these similar compounds.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study 1 : Evaluated the compound's effect on prostate cancer cell lines. Results showed a dose-dependent decrease in cell proliferation with significant apoptosis induction at higher concentrations.
- Study 2 : Investigated its impact on gene expression profiles using RNA sequencing in leukemia cells. The findings indicated modulation of genes involved in cell cycle regulation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
